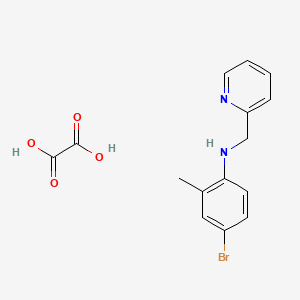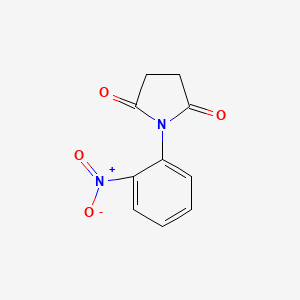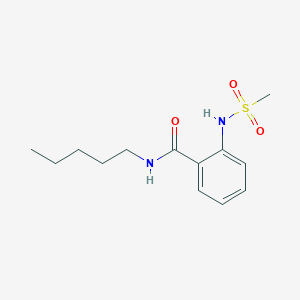
1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride is a synthetic organic compound. It is characterized by the presence of a tert-butylphenoxy group, a dimethylpiperidinyl group, and a propanol backbone. The hydrochloride form indicates that it is a salt, which can affect its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol typically involves multiple steps:
Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent.
Attachment of the propanol backbone: This step involves the reaction of the tert-butylphenoxy group with a propanol derivative under basic conditions.
Introduction of the dimethylpiperidinyl group: This can be done through a nucleophilic substitution reaction where the propanol derivative reacts with 2,6-dimethylpiperidine.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to remove the alcohol group or reduce other functional groups using reducing agents like LiAlH4.
Substitution: The phenoxy and piperidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Substitution reagents: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation products: Ketones, aldehydes
Reduction products: Alkanes, alcohols
Substitution products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Possible therapeutic applications, though specific uses would require further research.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride would depend on its specific application. Generally, it could interact with biological targets such as receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol
- 1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-amine
- 1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-thiol
Uniqueness
1-(2-Tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its hydrochloride form also affects its solubility and stability, making it suitable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(2-tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2.ClH/c1-15-9-8-10-16(2)21(15)13-17(22)14-23-19-12-7-6-11-18(19)20(3,4)5;/h6-7,11-12,15-17,22H,8-10,13-14H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPSTIWYJOBWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=CC=C2C(C)(C)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970290.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(3,4-difluorobenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4970295.png)
![N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B4970296.png)

![1-[(1-{[6-(propylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4970310.png)
![4-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4970318.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylacetamide](/img/structure/B4970325.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4970352.png)


![2-{[(benzylamino)carbonothioyl]amino}butanoic acid](/img/structure/B4970377.png)
![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4970385.png)
![5-(Dimethylamino)-2-[2-(4-ethylsulfonylpiperazin-1-yl)-2-oxoethyl]pyridazin-3-one](/img/structure/B4970391.png)
![5-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B4970403.png)
